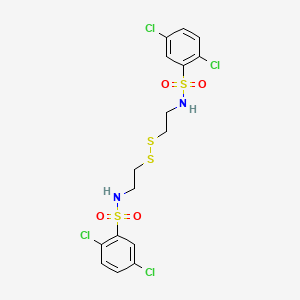
Hycanthone
Vue d'ensemble
Description
Hycanthone est un dérivé de la thioxanthène de la lucanthone, connu pour ses activités anti-schistosomiennes et potentielles antinéoplasiques . Il a été approuvé par la FDA en 1975 pour le traitement de la schistosomiase, une maladie parasitaire causée par des espèces de Schistosoma . This compound interfère avec la fonction nerveuse du parasite, conduisant à une paralysie et à la mort . De plus, il s'intercale dans l'ADN et inhibe la synthèse de l'ARN, montrant une activité antinéoplasique potentielle .
Applications De Recherche Scientifique
Hycanthone has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator in studies of nucleic acid interactions.
Biology: Investigated for its effects on parasite nerve function and enzyme inhibition.
Medicine: Explored for its potential antineoplastic activity and use in chemotherapy.
Industry: Utilized in the development of anti-parasitic drugs and as a research tool in molecular biology.
Mécanisme D'action
Target of Action
Hycanthone primarily targets the acetylcholinesterase (AChE) enzyme in Schistosoma mansoni, a parasitic worm . This enzyme plays a crucial role in the nerve function of the parasite .
Mode of Action
this compound interferes with the nerve function of the parasite by inhibiting the AChE enzyme . This results in increased sensitivity to stimulation by 5-HT, causing an increase in motility . The paired worms are separated and reproduction is stopped . Additionally, this compound also intercalates into DNA and inhibits RNA synthesis in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, which is disrupted due to the inhibition of the AChE enzyme . This leads to increased sensitivity to 5-HT stimulation and increased motility . The compound also affects the DNA replication and RNA synthesis pathways by intercalating into DNA .
Pharmacokinetics
It is known that the drug is soluble in ethanol, methanol, dmso, and water .
Result of Action
The inhibition of the AChE enzyme and the disruption of DNA and RNA synthesis result in the paralysis and death of the parasite . This compound has also shown potential antineoplastic activity, indicating its possible use in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a drug treatment could induce an epimutation, silencing the gene coding for the enzyme responsible for the bio-activation
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Hycanthone plays a significant role in biochemical reactions by intercalating into DNA and inhibiting RNA synthesis . It interacts with several enzymes and proteins, including apurinic endonuclease 1 (APE1), topoisomerases, and other nucleic acid biosynthesis enzymes . The interaction with APE1 is particularly notable, as this compound binds directly to the enzyme, inhibiting its endonuclease activity without affecting its redox activity . This binding occurs at a hydrophobic pocket within APE1, altering its helical structure and inhibiting its function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells by interfering with DNA replication and transcription . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of enzymes involved in these processes . This disruption leads to altered cellular functions and can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate into DNA, thereby inhibiting RNA synthesis and disrupting nucleic acid biosynthesis . This compound binds to APE1 at a hydrophobic pocket, inhibiting its endonuclease activity . This binding alters the enzyme’s structure and function, preventing it from repairing DNA damage effectively . Additionally, this compound inhibits topoisomerases, enzymes that play a crucial role in DNA replication and transcription, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA repair and RNA synthesis . These effects are particularly evident in in vitro studies, where this compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits parasitic infections and tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an antitumor and antiparasitic agent . It interacts with enzymes such as APE1 and topoisomerases, affecting metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to active metabolites that retain biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and toxicity . This compound’s ability to intercalate into DNA also plays a role in its distribution, as it can accumulate in the nucleus and exert its effects on nucleic acid biosynthesis .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it intercalates into DNA and inhibits RNA synthesis . This localization is facilitated by its ability to bind to specific DNA sequences and interact with nuclear enzymes such as APE1 . The compound’s activity and function are influenced by its localization, as it can effectively disrupt nucleic acid biosynthesis and DNA repair processes within the nucleus .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Hycanthone est synthétisé à partir de la lucanthone par une série de réactions chimiques. Les conditions de réaction impliquent généralement l'utilisation de bases fortes et de solvants comme l'éthanol ou le méthanol .
Méthodes de Production Industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés . Le produit final est purifié par des techniques de cristallisation et de filtration .
Analyse Des Réactions Chimiques
Types de Réactions : Hycanthone subit diverses réactions chimiques, notamment :
Oxydation : This compound peut être oxydé pour former des sulfoxydes et des sulfones correspondants.
Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyméthyle.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux Produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Formes réduites d'this compound.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la Recherche Scientifique
This compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme intercalateur d'ADN dans les études d'interactions avec les acides nucléiques.
Biologie : Enquête sur ses effets sur la fonction nerveuse du parasite et l'inhibition enzymatique.
Médecine : Exploré pour son activité antinéoplasique potentielle et son utilisation en chimiothérapie.
Industrie : Utilisé dans le développement de médicaments antiparasitaires et comme outil de recherche en biologie moléculaire.
5. Mécanisme d'Action
This compound exerce ses effets par le biais de multiples mécanismes :
Fonction Nerveuse du Parasite : Il interfère avec la fonction nerveuse des parasites, conduisant à une paralysie et à la mort.
Intercalation de l'ADN : This compound s'intercale dans l'ADN, inhibant la synthèse de l'ARN et affectant la réplication cellulaire.
Inhibition Enzymatque : Il inhibe des enzymes telles que l'acétylcholinestérase et la monoamine oxydase, perturbant le métabolisme du parasite.
Comparaison Avec Des Composés Similaires
Hycanthone est comparé à d'autres dérivés de la thioxanthène, tels que la lucanthone et le miracil D :
Lucanthone : this compound et la lucanthone sont tous deux des intercalateurs d'ADN ayant une activité antinéoplasique.
Miracil D : Comme l'this compound, le miracil D est utilisé dans le traitement de la schistosomiase.
Composés Similaires :
- Lucanthone
- Miracil D
- Oxamniquine
Propriétés
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWMTSUNYWVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023128 | |
| Record name | Hycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hycanthone is an odorless canary yellow to yellow-orange crystalline powder. Bitter taste. (NTP, 1992) | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4), Highly soluble (NTP, 1992) | |
| Record name | SID11533028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3105-97-3 | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hycanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3105-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hycanthone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hycanthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hycanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hycanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hycanthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYCANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BXX5EVN2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213.1 to 217.0 °F (NTP, 1992) | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)


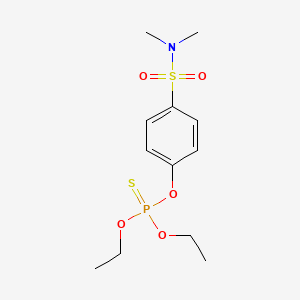


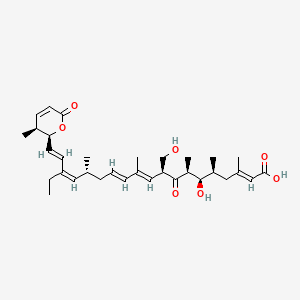

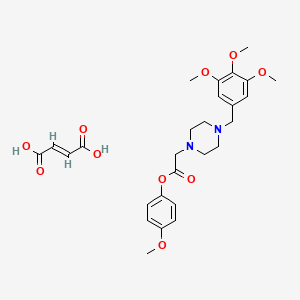
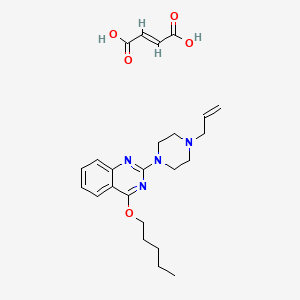
![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)


